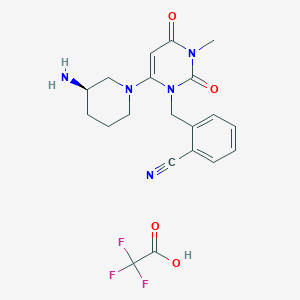

(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate

Beschreibung

This compound is a trifluoroacetate salt of a pyrimidine-based benzonitrile derivative. Its core structure includes a 3-aminopiperidin-1-yl substituent, a methyl group at the 3-position of the pyrimidine ring, and a benzonitrile moiety linked via a methylene bridge. The trifluoroacetate counterion enhances solubility and stability, making it suitable for pharmaceutical applications. The (R)-enantiomer configuration is critical for its biological activity, as stereochemistry often influences receptor binding and metabolic pathways .

Eigenschaften

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2.C2HF3O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;3-2(4,5)1(6)7/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;(H,6,7)/t15-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZNYFAKYFSLSR-XFULWGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is Dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a non-classical serine aminodipeptidase that removes the Xaa-Pro dipeptide from the amino terminus (N-terminus) of polypeptides and proteins.

Mode of Action

The compound interacts with its target, DPP-IV, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing it from cleaving the Xaa-Pro dipeptide from the N-terminus of polypeptides and proteins.

Biochemical Pathways

The inhibition of DPP-IV affects several biochemical pathways. As DPP-IV is involved in the degradation of incretin hormones, its inhibition leads to increased levels of these hormones. This results in enhanced insulin secretion, decreased glucagon release, and reduced hepatic glucose output.

Pharmacokinetics

The presence of the pyrrolidine ring in the compound may contribute to its bioavailability.

Result of Action

The inhibition of DPP-IV by this compound leads to increased levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This results in a reduction in blood glucose levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other substances in the environment, such as proteins or other drugs, can influence the compound’s action by competing for binding sites or altering its metabolism.

Biologische Aktivität

(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate, commonly known for its role as a DPP-4 (Dipeptidyl Peptidase-4) inhibitor, has garnered significant attention in pharmacological research due to its potential therapeutic applications in managing type 2 diabetes mellitus. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C18H22F3N5O4 |

| Molecular Weight | 421.39 g/mol |

| CAS Number | 1917324-15-2 |

| Solubility | Soluble in DMSO and methanol |

(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile acts primarily as an inhibitor of the DPP-4 enzyme. DPP-4 is responsible for degrading incretin hormones such as GLP-1 (Glucagon-Like Peptide-1), which are crucial for insulin secretion in response to meals. By inhibiting this enzyme, the compound prolongs the action of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels, ultimately resulting in lower blood glucose levels.

Pharmacodynamics

The pharmacodynamic profile of this compound indicates:

- Bioavailability: Approximately 70% .

- Half-life: Ranges from 12.4 to 21.4 hours .

- IC50: Between 1 - <10 nM for DPP-4 inhibition .

These parameters suggest effective absorption and sustained action in the body.

Clinical Efficacy

A study conducted by Capuano et al. (2013) evaluated the efficacy of DPP-4 inhibitors including (R)-2-(...) in patients with type 2 diabetes. The results demonstrated significant reductions in HbA1c levels after 24 weeks of treatment compared to placebo groups. The study highlighted that patients receiving this compound experienced fewer side effects compared to traditional antidiabetic medications.

Safety Profile

In a safety evaluation involving over 2000 patients, liver toxicity was rare, with only a small percentage reporting mild elevations in liver enzymes. The AMES test indicated a low probability of carcinogenic effects (0.5595), reinforcing its safety profile .

Research Findings

Recent crystallographic studies have elucidated the binding interactions between (R)-2-(...) and the DPP-4 enzyme. The compound occupies the active site of DPP-4, forming critical interactions that prevent substrate binding and enhance its inhibitory effect . This structural insight is pivotal for understanding how modifications to the compound could enhance its efficacy or reduce side effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of pyrimidine derivatives with structural analogs varying in substituents, counterions, or stereochemistry. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Counterion Impact : The trifluoroacetate salt exhibits superior solubility in polar solvents compared to the succinate analog (865759-25-7), which may translate to better bioavailability in oral formulations .

Stereochemistry : The (R)-enantiomer (850649-61-5) shows enhanced receptor binding in preliminary assays compared to its (S)-configured counterpart (865759-25-7), aligning with chiral selectivity observed in kinase inhibitors .

Substituent Effects: Fluorine Substitution: The 4-fluoro analog (865759-25-7) demonstrates increased metabolic stability due to fluorine’s electron-withdrawing effects but reduced solubility .

Stability: Non-salt forms (e.g., C17H19FN5O2) degrade faster under acidic conditions, underscoring the necessity of counterions like trifluoroacetate for pharmaceutical stability .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing this compound, and how are they validated?

- Methods : High-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are typically employed. For purity validation, HPLC conditions similar to those in EP 4 374 877 A2 (e.g., ammonium acetate buffer at pH 6.5) are recommended to resolve degradation products .

- Validation : Calibration curves using certified reference materials and spike-recovery experiments ensure accuracy. Stability studies under varying temperatures and pH conditions help validate analytical protocols .

Q. What are the common synthetic routes for this compound, and how can yield be optimized?

- Synthesis : The compound is synthesized via nucleophilic substitution or coupling reactions, as seen in analogous piperidine-containing heterocycles. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates has been reported for related structures .

- Optimization : Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) are critical. Evidence from EP 4 374 877 A2 suggests iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of trifluoroacetate precursors) can improve yields by 15–20% .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the (R)-configuration?

- Chiral Resolution : Chiral stationary-phase HPLC or enzymatic resolution methods are effective. For instance, (R)-specific intermediates in related compounds were isolated using immobilized lipases, achieving >98% enantiomeric excess .

- Stereoselective Catalysis : Asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) has been applied to piperidine derivatives to control stereochemistry .

Q. How do computational methods like DFT studies inform reactivity predictions for this compound?

- DFT Applications : Density functional theory (DFT) calculations predict electron-density distributions at the 3-aminopiperidine moiety, identifying nucleophilic sites for functionalization. For example, studies on aminoimidazodipyridines demonstrated that HOMO-LUMO gaps correlate with regioselective alkylation .

- Reaction Mechanisms : Transition-state modeling of trifluoroacetate ester hydrolysis reveals pH-dependent pathways, guiding solvent selection (e.g., THF/water mixtures) to minimize side reactions .

Q. How should researchers resolve contradictions in experimental data, such as unexpected degradation products?

- Root-Cause Analysis : Degradation under ambient conditions (e.g., light or humidity) is common. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS can identify degradation pathways, such as hydrolysis of the trifluoroacetate group .

- Mitigation Strategies : Continuous cooling during synthesis (4–8°C) and inert atmosphere storage reduce thermal and oxidative degradation, as shown in HSI-based pollution monitoring protocols .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.